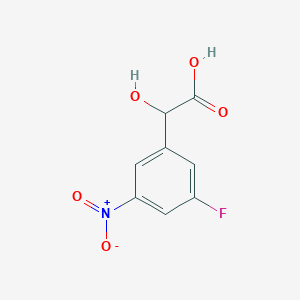
3-Fluoro-5-nitromandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-nitromandelic acid: is an organic compound that features both a fluorine atom and a nitro group attached to a mandelic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nitration of 3-fluoromandelic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the use of fluorinating agents such as Selectfluor to introduce the fluorine atom onto a nitromandelic acid precursor .
Industrial Production Methods: Industrial production of 3-Fluoro-5-nitromandelic acid may involve continuous-flow reactors to ensure better control over reaction conditions and to enhance safety and efficiency . This method allows for precise temperature and reaction time control, minimizing the formation of byproducts and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-5-nitromandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Fluoro-5-nitromandelic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Fluorinated compounds, including those derived from this compound, are investigated for their enhanced metabolic stability and bioavailability, making them promising candidates for drug development .
Industry: In the materials science field, fluorinated compounds are used to develop advanced materials with unique properties such as increased thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-nitromandelic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets due to its high electronegativity and ability to form strong hydrogen bonds . The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-nitromandelic acid
- 3-Fluoro-5-nitrobenzoic acid
- 3-Fluoro-5-nitrophenylacetic acid
Comparison: 3-Fluoro-5-nitromandelic acid is unique due to the specific positioning of the fluorine and nitro groups on the mandelic acid backbone. This configuration can result in distinct chemical reactivity and biological activity compared to other similar compounds . For example, the presence of the fluorine atom at the 3-position can enhance metabolic stability and bioavailability, making it a more attractive candidate for drug development .
Propriétés
Formule moléculaire |
C8H6FNO5 |
|---|---|
Poids moléculaire |
215.13 g/mol |
Nom IUPAC |
2-(3-fluoro-5-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6FNO5/c9-5-1-4(7(11)8(12)13)2-6(3-5)10(14)15/h1-3,7,11H,(H,12,13) |
Clé InChI |
PSRNFNPBGPFBAM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)
![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)

![3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole](/img/structure/B13692540.png)

![[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone](/img/structure/B13692558.png)




